molecular formula C22H21ClN4O3S B15101278 4-[(2,4-Dimethyl(1,3-thiazol-5-yl))carbonyl]-5-(4-chlorophenyl)-3-hydroxy-1-(3-imidazolylpropyl)-3-pyrrolin-2-one

4-[(2,4-Dimethyl(1,3-thiazol-5-yl))carbonyl]-5-(4-chlorophenyl)-3-hydroxy-1-(3-imidazolylpropyl)-3-pyrrolin-2-one

Cat. No.: B15101278
M. Wt: 456.9 g/mol
InChI Key: FUUNXSBOVYFMIU-UHFFFAOYSA-N
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Description

4-[(2,4-Dimethyl(1,3-thiazol-5-yl))carbonyl]-5-(4-chlorophenyl)-3-hydroxy-1-(3-imidazolylpropyl)-3-pyrrolin-2-one is a complex organic compound that features a thiazole ring, a chlorophenyl group, and an imidazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2,4-Dimethyl(1,3-thiazol-5-yl))carbonyl]-5-(4-chlorophenyl)-3-hydroxy-1-(3-imidazolylpropyl)-3-pyrrolin-2-one typically involves multi-step organic reactions. The process begins with the preparation of the thiazole ring, followed by the introduction of the chlorophenyl group and the imidazole moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-[(2,4-Dimethyl(1,3-thiazol-5-yl))carbonyl]-5-(4-chlorophenyl)-3-hydroxy-1-(3-imidazolylpropyl)-3-pyrrolin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at specific positions on the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, pH, and solvent choice play a significant role in determining the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

4-[(2,4-Dimethyl(1,3-thiazol-5-yl))carbonyl]-5-(4-chlorophenyl)-3-hydroxy-1-(3-imidazolylpropyl)-3-pyrrolin-2-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-[(2,4-Dimethyl(1,3-thiazol-5-yl))carbonyl]-5-(4-chlorophenyl)-3-hydroxy-1-(3-imidazolylpropyl)-3-pyrrolin-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    Thiazole Derivatives: Compounds containing the thiazole ring, such as thiamine and sulfathiazole.

    Imidazole Derivatives: Compounds with the imidazole moiety, such as histidine and metronidazole.

Uniqueness

4-[(2,4-Dimethyl(1,3-thiazol-5-yl))carbonyl]-5-(4-chlorophenyl)-3-hydroxy-1-(3-imidazolylpropyl)-3-pyrrolin-2-one is unique due to its specific combination of functional groups and structural features

Properties

Molecular Formula

C22H21ClN4O3S

Molecular Weight

456.9 g/mol

IUPAC Name

2-(4-chlorophenyl)-3-(2,4-dimethyl-1,3-thiazole-5-carbonyl)-4-hydroxy-1-(3-imidazol-1-ylpropyl)-2H-pyrrol-5-one

InChI

InChI=1S/C22H21ClN4O3S/c1-13-21(31-14(2)25-13)19(28)17-18(15-4-6-16(23)7-5-15)27(22(30)20(17)29)10-3-9-26-11-8-24-12-26/h4-8,11-12,18,29H,3,9-10H2,1-2H3

InChI Key

FUUNXSBOVYFMIU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)C)C(=O)C2=C(C(=O)N(C2C3=CC=C(C=C3)Cl)CCCN4C=CN=C4)O

Origin of Product

United States

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